molecular formula C12H16ClNO2 B2680770 4-[2-(2-Chlorophenoxy)ethyl]morpholine CAS No. 416881-79-3

4-[2-(2-Chlorophenoxy)ethyl]morpholine

Cat. No.: B2680770
CAS No.: 416881-79-3
M. Wt: 241.72
InChI Key: PKFXYFVPELUXPZ-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)ethyl]morpholine is an organic compound with the CAS Registry Number 416881-79-3 . It has a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . This chemical is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . As a building block in medicinal chemistry, the morpholine ring is a prominent pharmacophore known for its presence in a wide range of biologically active molecules . Research into structurally similar compounds, particularly those featuring a phenoxyethyl chain linked to a morpholine group, has demonstrated significant potential in pharmacological applications. For instance, such analogues have been investigated as key scaffolds in the synthesis of novel molecules with anti-inflammatory properties . These related compounds have shown efficacy in standard models like the carrageenan-induced paw edema test, with their mechanism of action often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process . The integration of the morpholine moiety, as seen in other pharmaceutical agents, is often pursued to optimize the physicochemical properties and binding affinity of lead compounds . This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFXYFVPELUXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(2-chlorophenoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[2-(2-Chlorophenoxy)ethyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, molecular weights, and biological activities:

Compound Name Substituent (Position) Molecular Weight Biological Activity/Properties Source
4-[2-(2-Chlorophenoxy)ethyl]morpholine Cl (2-position) ~267.7* Anticancer (mammary tumors), low toxicity
4-[2-(4-Nitrophenoxy)ethyl]morpholine NO₂ (4-position) 252.27 Not reported; potential reactivity
4-[2-(4-Iodophenoxy)ethyl]morpholine I (4-position) 333.16 Intermediate for imaging/therapeutics
4-[2-(4-Bromophenoxy)ethyl]morpholine Br (4-position) ~306.1* Synthetic intermediate
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine CF₃, NO₂ (2,4-positions) 320.26 High stability, electron-deficient
4-[2-(p-[(E)-2-(Tetramethylnaphthyl)propenyl]phenoxy)ethyl]morpholine Bulky naphthyl group (para) ~465.6* Anticancer (arotinoid class)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position: The ortho-chloro substitution in the target compound enhances steric and electronic interactions compared to para-substituted analogues (e.g., nitro or iodine). This positioning may improve binding to retinoid receptors or other biological targets .
  • Halogen Effects : Iodine and bromine increase molecular weight and lipophilicity, which could influence blood-brain barrier penetration or half-life .

Physicochemical Properties

  • Melting Points: Morpholine derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) typically exhibit lower melting points due to reduced crystallinity. For example, 4-[(4-methoxyphenyl)sulfonyl]morpholine melts at 109–110°C, while bulkier substituents further depress melting points .
  • Hydrochloride salts (e.g., 4-(2-chloroethyl)morpholine hydrochloride) are more water-soluble, aiding formulation .

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